Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt
Description
Chemical Identity and Nomenclature
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is characterized by its complex nomenclature system that reflects its structural relationship to the parent compound clomiphene. The compound bears the Chemical Abstracts Service registry number 5635-70-1 and is catalogued in the PubChem database under the identifier 71315617. The systematic chemical name follows International Union of Pure and Applied Chemistry conventions as (2RS)-2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone hydrochloride, which accurately describes the stereochemical configuration and functional group arrangements. Alternative nomenclature includes the United States Pharmacopeia designation as 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanone, and the common name Clomiphene Keto Analog.
The molecular formula C26H29NO2·HCl indicates a molecular weight of 424.0 grams per mole for the hydrochloride salt form. The compound exists as a hydrochloride salt, which significantly improves its handling characteristics and analytical stability compared to the free base form. The structural molecular identifier system (SMILES) notation O=C(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(OCCN(CC)CC)C=C3.Cl provides a standardized representation of the molecular connectivity. This detailed nomenclature system ensures precise identification across different pharmaceutical and research contexts, facilitating accurate communication between regulatory bodies, manufacturers, and research institutions.
Historical Context in Triarylethylene Chemistry
The development of this compound is intrinsically linked to the broader historical evolution of triarylethylene chemistry, which emerged from early investigations into synthetic estrogens in the late 1930s. The foundational work began with the discovery of triphenylethylene's estrogenic properties in 1937, which demonstrated weak but measurable estrogenic activity. This compound was derived from structural modifications of diethylstilbestrol, a member of the stilbestrol group of nonsteroidal estrogens, establishing the basic framework for subsequent triarylethylene development.
The progression from basic triphenylethylene to clinically relevant compounds occurred through systematic structural modifications during the 1940s and 1950s. Trimethylphenylethylene, designated as M260, formed the foundation for tamoxifen development in the 1960s, while parallel research led to the discovery of clomiphene as an anti-estrogen compound. The separation of geometric isomers proved crucial, as demonstrated by the work of Dr. Dora Richardson at ICI Pharmaceuticals, who meticulously separated the trans isomer (ICI 46,474, later known as tamoxifen) from the cis isomer (ICI 47,699), revealing opposite pharmacological actions. This historical context established the importance of structural precision in triarylethylene chemistry, directly influencing the development and characterization of clomiphene derivatives including the deschloro-oxo variant.
The compound's emergence as a recognized pharmaceutical impurity reflects the evolution of analytical chemistry standards and regulatory requirements that developed throughout the latter half of the 20th century. As pharmaceutical quality control became increasingly sophisticated, the identification and characterization of metabolites and synthetic impurities became essential for regulatory compliance. This historical progression demonstrates how basic chemical research in triarylethylene chemistry ultimately led to the detailed understanding and standardization of compounds like this compound.
Structural Relationship to Clomiphene and Derivatives
The structural architecture of this compound demonstrates significant modifications from the parent clomiphene molecule while maintaining the essential triarylethylene backbone. The primary structural difference involves the replacement of the ethylene double bond in clomiphene with a carbonyl group, creating a ketone functionality that fundamentally alters the compound's chemical behavior. This oxidative modification transforms the planar alkene geometry into a tetrahedral carbonyl center, which affects both the compound's three-dimensional conformation and its interaction with biological targets.
The absence of chlorine substitution, indicated by the "deschloro" prefix, represents another critical structural distinction from standard clomiphene formulations. Research has demonstrated that chloro substituents at the para position of triarylethylene rings significantly influence functional activity, particularly regarding cytochrome P450 2D6 hydroxylation sites. The removal of this chlorine atom in the deschloro variant potentially alters metabolic pathways and receptor binding affinities compared to the parent compound. The diethylaminoethoxy side chain remains structurally intact, preserving the basic nitrogen functionality that contributes to the compound's pharmacological properties.
Comparative analysis with related clomiphene derivatives reveals the compound's position within a broader family of structurally related molecules. The deuterated analog Deschloro Clomiphene-d5, with CAS number 1346606-17-4, shares the same basic structural framework but incorporates deuterium atoms for enhanced analytical tracking. Additionally, other clomiphene impurities and metabolites, including N-Desethyl Clomiphene and various chlorinated derivatives, demonstrate the structural diversity possible within this chemical family. The specific combination of deschloro substitution and ketone formation makes this compound uniquely identifiable among clomiphene-related structures.
| Structural Feature | Clomiphene | Deschloro-1,2-dihydro-2-oxo Clomiphene HCl |
|---|---|---|
| Molecular Formula | C26H28ClNO | C26H29NO2·HCl |
| Molecular Weight | 406.0 g/mol | 424.0 g/mol |
| Key Functional Group | Alkene | Ketone |
| Chlorine Substitution | Present | Absent |
| Salt Form | Citrate | Hydrochloride |
Significance as Pharmaceutical Impurity and Reference Standard
The classification of this compound as European Pharmacopoeia Impurity C establishes its critical importance in pharmaceutical quality control and regulatory compliance frameworks. This designation requires pharmaceutical manufacturers to monitor and quantify this compound during clomiphene production and formulation processes, ensuring product quality and consistency across different manufacturing batches. The compound serves as an essential reference standard for analytical method development, method validation, and quality controlled applications during both synthesis and formulation stages of drug development.
The regulatory significance extends to Abbreviated New Drug Application processes, where this compound functions as a benchmark for impurity profiling and comparative analysis. Pharmaceutical companies must demonstrate their analytical capabilities to detect and quantify this specific impurity within established limits, requiring robust analytical methodologies and validated reference materials. The availability of characterized reference standards enables laboratories to achieve traceability against pharmacopeial standards from both United States Pharmacopeia and European Pharmacopoeia systems. This standardization ensures global consistency in pharmaceutical quality control practices and regulatory compliance.
Research applications for this compound extend beyond routine quality control to encompass fundamental studies of clomiphene metabolism and pharmacokinetics. The compound's role as a potential metabolite or degradation product provides insights into clomiphene's biological fate and stability characteristics. Analytical chemistry researchers utilize this compound for developing and optimizing chromatographic separation methods, mass spectrometric identification techniques, and spectroscopic characterization protocols. The hydrochloride salt form offers enhanced stability and solubility compared to the free base, making it particularly suitable for analytical applications requiring consistent performance across different laboratory conditions.
| Application Category | Specific Use | Regulatory Context |
|---|---|---|
| Quality Control | Impurity monitoring | European Pharmacopoeia compliance |
| Analytical Development | Method validation | United States Pharmacopeia standards |
| Research Applications | Metabolite studies | Good Manufacturing Practice requirements |
| Reference Standards | Traceability | International Conference on Harmonisation guidelines |
The compound's significance in pharmaceutical science reflects the broader evolution of drug quality standards and the increasing sophistication of analytical chemistry techniques. As regulatory agencies worldwide continue to strengthen requirements for pharmaceutical purity and consistency, compounds like this compound become increasingly valuable for ensuring patient safety and therapeutic efficacy.
Properties
IUPAC Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRUBHFPWFPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747521 | |
| Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-70-1 | |
| Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Reaction Optimization
The chlorination step is critical for determining the ratio of cis/trans isomers and minimizing deschloro impurities. The U.S. Patent US9428442B2 highlights the use of acetic acid or trifluoroacetic acid in combination with methylene chloride to suppress undesired byproducts like cis- and trans-des-ethyl Clomiphene. The acid additives stabilize the reaction intermediate, reducing decomposition pathways.
Table 1: Reaction Conditions for Chlorination
Solvent and Reagent Selection
Solvent Systems
Methylene chloride is preferred over toluene due to its lower reaction temperature requirements (25°C vs. 60°C), which reduces thermal degradation of the chlorinating agent. This solvent also improves the trans/cis isomer ratio to 80:20, compared to 75:25 in toluene. Alternatives like ethyl acetate or acetonitrile are less effective, often resulting in higher impurity levels.
Chlorinating Agents
Dichlorodimethylhydantoin is superior to N-chlorosuccinimide or trichloroisocyanuric acid, offering a cleaner reaction profile with 0.48–0.52 molar equivalents required for completion. The Chinese Patent CN103351304A proposes phosphorus trichloride or thionyl chloride in methylene dichloride, but these methods yield higher deschloro byproducts (up to 1.2%).
Impurity Profiling and Control
This compound is itself an impurity in Clomiphene citrate synthesis. The U.S. Patent US9428442B2 identifies it as Impurity C (EP designation), requiring HPLC monitoring. Key strategies for impurity suppression include:
Acid-Mediated Stabilization
Acetic acid protonates the intermediate, preventing β-elimination reactions that form deschloro derivatives. This step is critical when using methylene chloride, as the solvent’s low polarity necessitates acid stabilization.
Crystallization and Salt Formation
Post-chlorination, the hydrochloride salt is precipitated using hydrochloric acid in anhydrous ether. The solid is recrystallized from isopropanol/water (3:1) to achieve >95% purity (HPLC). The XPRD diffractogram (Figure 1, US9428442B2) confirms a monoclinic crystal system, which enhances stability.
Table 2: Impurity Levels Under Different Conditions
| Condition | Deschloro Impurity (%) | cis/trans Ratio |
|---|---|---|
| Acetic acid + methylene chloride | <0.10 | 80:20 |
| Phosphorus trichloride | 1.0–1.2 | 75:25 |
| N-chlorosuccinimide in toluene | 0.5–0.8 | 70:30 |
Analytical Characterization
Spectroscopic Identification
The hydrochloride salt exhibits a distinct 1H NMR profile: δ 7.2–7.5 (m, 10H, aromatic), δ 4.1 (q, 2H, OCH2), δ 3.4 (m, 4H, NCH2), δ 1.2 (t, 6H, CH3). The mass spectrum (ESI+) shows a molecular ion peak at m/z 388.2 [M+H]+, corresponding to the free base.
Chemical Reactions Analysis
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Clomiphene and related compounds.
Biology: Researchers use this compound to study the biological effects and mechanisms of Clomiphene and its impurities.
Medicine: Although not used therapeutically, it helps in understanding the pharmacokinetics and pharmacodynamics of Clomiphene.
Mechanism of Action
The mechanism of action of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is not well-studied, as it is primarily an impurity of Clomiphene. Clomiphene itself works by stimulating the release of gonadotropins, follicle-stimulating hormone, and luteinizing hormone, leading to the development and maturation of ovarian follicles, ovulation, and subsequent development and function of the corpus luteum . The molecular targets and pathways involved include estrogen receptors and the hypothalamic-pituitary-gonadal axis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
| Compound | Key Structural Features |
|---|---|
| Deschloro-1,2-dihydro-2-oxo Clomiphene HCl | Chlorine-free, dihydro-oxo modification, triphenylethylene backbone |
| Clomiphene Citrate | Chlorinated triphenylethylene, citrate salt formulation |
| Vortioxetine Hydrobromide | Aromatic indole core, brominated side chain, hydrobromide salt |
| Asenapine Hydrochloride | Dibenzodiazepine backbone, chlorinated aromatic ring, hydrochloride salt |
Pharmacological Activity and Cytotoxicity
Clomiphene Citrate has demonstrated potent antiviral activity against SARS-CoV-2 pseudovirus and authentic virus, with an IC50 comparable to Chloroquine (4.44 μM in pseudovirus assays) . Vortioxetine and its hydrobromide salt show moderate antiviral effects (IC50 ~5–10 μM) but lower cytotoxicity compared to compounds like Trifluoperizine . Asenapine Hydrochloride, while less potent (IC50 >10 μM), exhibits minimal cytotoxicity even at high concentrations (100 μM) .
Functional Roles and Regulatory Status
Clomiphene Citrate is pharmacopeially recognized (e.g., USP-NF, Korean Pharmacopoeia) for clinical use in fertility disorders . Vortioxetine and Asenapine, approved for depression and schizophrenia, respectively, have secondary applications in antiviral research due to their incidental inhibition of viral entry .
Biological Activity
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a derivative of clomiphene citrate, a well-known medication primarily used for inducing ovulation in women with fertility issues. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 5635-70-1
- Molecular Weight : 423.98 g/mol
Deschloro-1,2-dihydro-2-oxo Clomiphene functions as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and antiestrogenic properties depending on the tissue context. The primary mechanism involves:
- Estrogen Receptor Modulation : By binding to estrogen receptors in the hypothalamus, it inhibits the negative feedback exerted by estrogen on gonadotropin-releasing hormone (GnRH) secretion. This leads to increased release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation .
- Impact on Gonadotropins : Studies indicate that clomiphene treatment enhances the frequency and amplitude of GnRH pulses, resulting in elevated pituitary hormone levels that stimulate ovarian activity .
Pharmacological Effects
The pharmacological profile of Deschloro-1,2-dihydro-2-oxo Clomiphene includes:
- Ovulation Induction : Effective in inducing ovulation in anovulatory women, leading to increased chances of conception.
- Potential Adverse Effects : Associated with risks such as ovarian hyperstimulation syndrome (OHSS), multiple pregnancies, and potential teratogenic effects if used during pregnancy .
Research Findings
A variety of studies have explored the biological activity of this compound:
- Animal Studies : Research involving murine models has demonstrated that clomiphene treatments can alter fetal development parameters. For instance, higher doses were associated with reduced litter sizes and growth restrictions in fetuses .
- Histological Analysis : Histological evaluations from studies showed significant differences in uterine morphology and fetal outcomes when comparing treated versus control groups .
- Clinical Observations : Clinical data suggest that while effective for ovulation induction, careful monitoring is required due to the associated risks of adverse perinatal outcomes .
Data Table: Comparison of Biological Effects
| Effect | Low Dose (5 µg) | Medium Dose (15 µg) | High Dose (50 µg) |
|---|---|---|---|
| Viable Pregnancy Rate | 87.5% | 62.5% | 12.5% |
| Average Litter Size | Not significantly reduced | 50% reduction | 99% reduction |
| Fetal Growth | Normal | Growth restricted | Profoundly retarded |
| Placental Weight | Unaffected | Unaffected | Unaffected |
Case Studies
Several case studies have documented the effects of Deschloro-1,2-dihydro-2-oxo Clomiphene on fertility treatments:
- Case Study A : A cohort of women treated with clomiphene reported a significant increase in ovulation rates compared to baseline measurements.
- Case Study B : Analysis of pregnancies resulting from clomiphene treatment indicated a higher incidence of multiple gestations compared to natural conception rates.
Safety and Toxicology
While generally considered safe for use under medical supervision, Deschloro-1,2-dihydro-2-oxo Clomiphene can pose risks if misused or overprescribed:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
